

Pharmacological Profile of *cis*-Indatraline Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *cis*-Indatraline hydrochloride

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Abstract

cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor. It exhibits high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This comprehensive technical guide details the pharmacological properties of **cis-Indatraline hydrochloride**, including its mechanism of action, binding affinities, and significant in vitro and in vivo effects. The document provides structured data from key experiments, detailed methodologies for reproducing these findings, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Core Pharmacological Profile

cis-Indatraline hydrochloride functions as a triple reuptake inhibitor, effectively blocking the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft.^[1] This non-selective action on monoamine transporters underlies its complex pharmacological effects and therapeutic potential in various neurological and psychiatric conditions, including depression and substance use disorders.^{[2][3]}

Binding Affinity for Monoamine Transporters

The affinity of **cis-Indatraline hydrochloride** for the dopamine, serotonin, and norepinephrine transporters has been quantified through radioligand binding assays. The inhibition constants (Ki) represent the concentration of the compound required to occupy 50% of the transporters.

Transporter	Ki (nM)
Dopamine Transporter (DAT)	1.7
Serotonin Transporter (SERT)	0.42
Norepinephrine Transporter (NET)	5.8

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Key Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the methodology to determine the binding affinity (Ki) of **cis-Indatraline hydrochloride** for DAT, SERT, and NET.

Objective: To quantify the competitive binding of **cis-Indatraline hydrochloride** to monoamine transporters using specific radioligands.

Materials:

- Membrane Preparations: Synaptosomal membranes prepared from specific brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cell lines expressing the recombinant human transporters.
- Radioligands:
 - For DAT: [³H]WIN 35,428 or a similar selective radioligand.
 - For SERT: [³H]Citalopram or a similar selective radioligand.
 - For NET: [³H]Nisoxetine or a similar selective radioligand.
- Test Compound: **cis-Indatraline hydrochloride**.

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 μ M GBR 12909 for DAT, 10 μ M fluoxetine for SERT, 10 μ M desipramine for NET).
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **cis-Indatraline hydrochloride**. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **cis-Indatraline hydrochloride** concentration.

- Determine the IC₅₀ value (the concentration of **cis-Indatraline hydrochloride** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.^[7]

Synaptosomal Monoamine Uptake Assay

This protocol describes the method to measure the functional inhibition of monoamine uptake by **cis-Indatraline hydrochloride**.

Objective: To determine the potency (IC₅₀) of **cis-Indatraline hydrochloride** in blocking the uptake of radiolabeled monoamines into synaptosomes.

Materials:

- Synaptosome Preparation: Freshly prepared synaptosomes from relevant brain regions (e.g., striatum for dopamine uptake).
- Radiolabeled Monoamines: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
- Test Compound: **cis-Indatraline hydrochloride**.
- Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological buffer.
- Uptake Inhibitors (for specificity): Desipramine to block NET and GBR 12909 to block DAT when measuring serotonin uptake, for example.^[8]
- Scintillation Counter.

Procedure:

- Synaptosome Preparation: Homogenize brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.
- Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of **cis-Indatraline hydrochloride** or vehicle at 37°C for a short period.

- Initiation of Uptake: Add the radiolabeled monoamine to initiate the uptake reaction.
- Termination of Uptake: After a brief incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C).
 - Plot the percentage of inhibition of specific uptake against the logarithm of the **cis-Indatraline hydrochloride** concentration.
 - Calculate the IC50 value using non-linear regression analysis.

In Vivo Microdialysis

This protocol details the in vivo measurement of extracellular monoamine levels in the brain of freely moving animals following the administration of **cis-Indatraline hydrochloride**.

Objective: To assess the effect of **cis-Indatraline hydrochloride** on the extracellular concentrations of dopamine, serotonin, and norepinephrine in specific brain regions.

Materials:

- Animal Model: Typically rats or mice.
- Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
- Microdialysis Probes.
- Perfusion Pump.
- Artificial Cerebrospinal Fluid (aCSF).
- Fraction Collector.

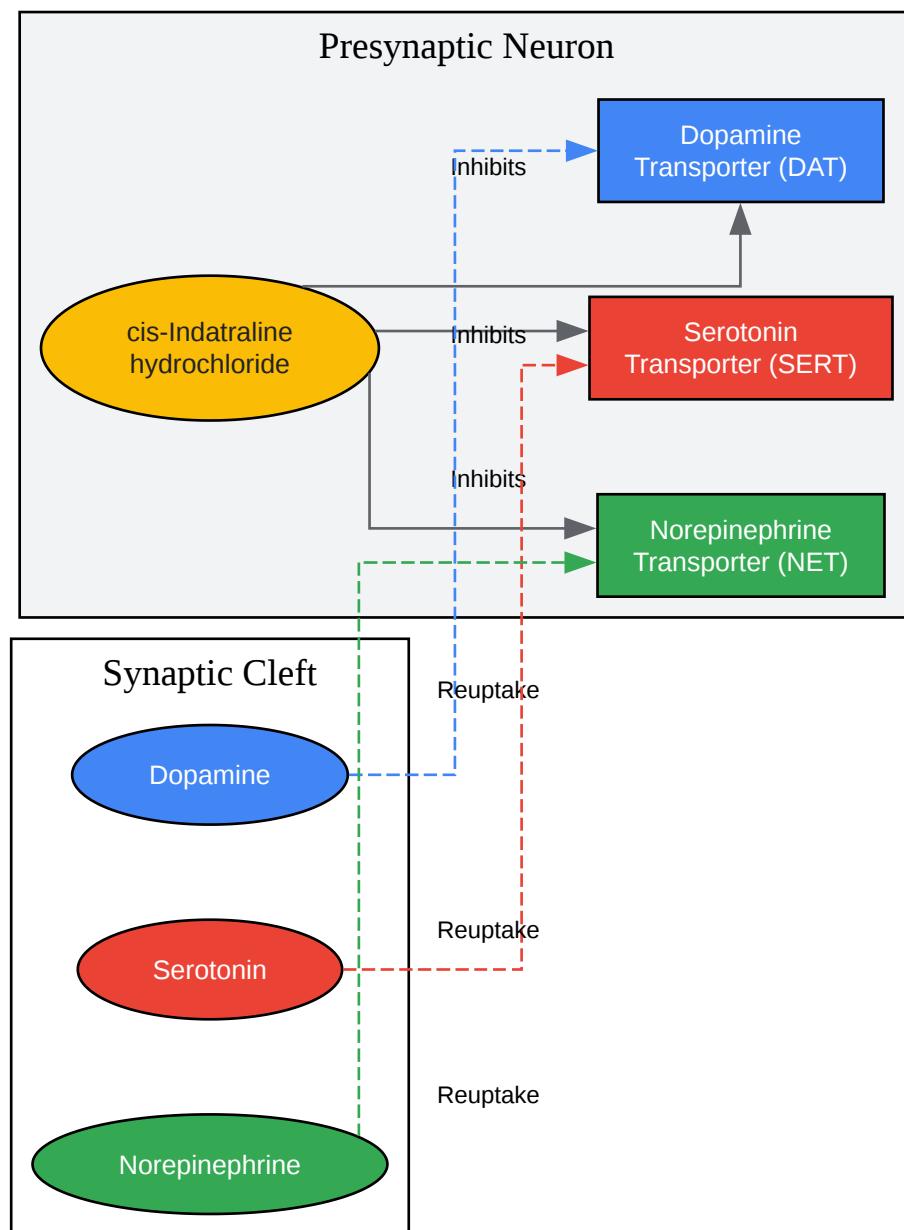
- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): For the analysis of monoamine concentrations in the dialysate.
- Test Compound: **cis-Indatraline hydrochloride**.

Procedure:

- Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, prefrontal cortex).
- Recovery: Allow the animal to recover from surgery.
- Microdialysis Experiment:
 - Connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.
 - Collect baseline dialysate samples to establish stable neurotransmitter levels.
 - Administer **cis-Indatraline hydrochloride** (e.g., via intraperitoneal or subcutaneous injection).
 - Continue to collect dialysate samples at regular intervals post-administration.
- Sample Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ED.
- Data Analysis:
 - Express the post-drug monoamine concentrations as a percentage of the baseline levels.
 - Plot the percentage change in extracellular monoamine levels over time.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Monoamine Transporter Inhibition

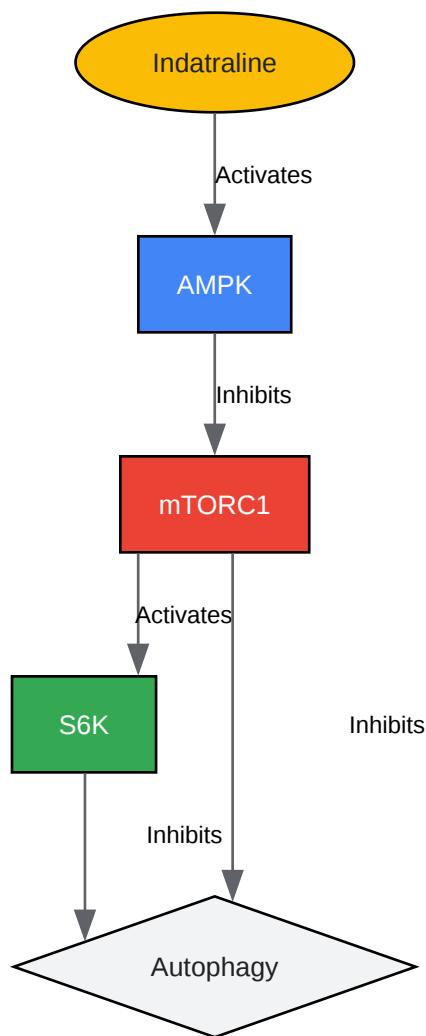


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Caption: Inhibition of monoamine transporters by **cis-Indatraline hydrochloride**.

mTOR/S6K Signaling Pathway Modulation

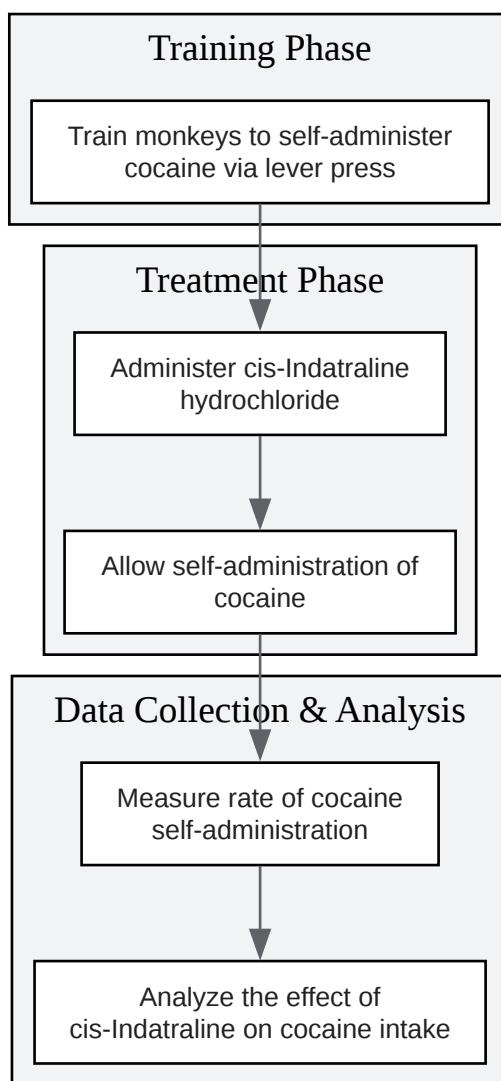
Recent studies have indicated that Indatraline can induce autophagy by suppressing the mTOR/S6 kinase signaling pathway.[9]

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Caption: Proposed mechanism of Indatraline-induced autophagy via the mTOR/S6K pathway.

Experimental Workflow: Cocaine Self-Administration in Rhesus Monkeys

cis-Indatraline has been investigated as a potential treatment for cocaine addiction due to its slower onset and longer duration of action compared to cocaine.[2][10]



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Caption: Workflow for evaluating the effect of cis-Indatraline on cocaine self-administration.

In Vivo Effects and Therapeutic Potential

- Antidepressant and Anxiolytic Potential: As a triple reuptake inhibitor, **cis-Indatraline hydrochloride** has been investigated for its potential antidepressant and anxiolytic effects. [2]
- Treatment of Substance Use Disorders: Its ability to modulate dopamine, serotonin, and norepinephrine pathways makes it a candidate for treating addiction, particularly to stimulants like cocaine.[2][11] Studies in rhesus monkeys have shown that indatraline can

decrease cocaine self-administration, although potential side effects at higher doses have been noted.[10]

- **Neuroprotective Effects:** Research suggests potential neuroprotective roles for indatraline, including the induction of autophagy which may be relevant for neurodegenerative diseases. [9]

Conclusion

cis-Indatraline hydrochloride is a potent non-selective monoamine reuptake inhibitor with a well-defined pharmacological profile. Its high affinity for DAT, SERT, and NET, coupled with its ability to modulate intracellular signaling pathways such as mTOR/S6K, underscores its potential for further investigation in a range of neuropsychiatric and neurodegenerative disorders. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this and similar compounds.

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